4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol
Description
4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol is a brominated pyrazole derivative featuring a phenol moiety. The compound’s structure comprises a pyrazole ring substituted with an amino group (electron-donor) at position 5, a bromine atom (electron-withdrawing) at position 4, and a para-substituted phenol group. While direct experimental data on this compound is scarce in the provided evidence, its structural analogs and substituent effects allow for informed comparisons.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
4-(5-amino-4-bromopyrazol-1-yl)phenol |
InChI |
InChI=1S/C9H8BrN3O/c10-8-5-12-13(9(8)11)6-1-3-7(14)4-2-6/h1-5,14H,11H2 |
InChI Key |
ZHINHYIDVDRVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)Br)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazoles
The most straightforward method for synthesizing pyrazoles involves using 1,3-dicarbonyl compounds, acetals, or imines.
Synthesis of 5-Amino-pyrazole-4-carbonitriles
A green and simple method for preparing 5-amino-pyrazole-4-carbonitriles involves the mechanochemical synthesis of new 5-amino-pyrazole-4-carbonitriles with azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine at room temperature, using tannic acid–functionalized silica-coated Fe3O4 nanoparticles (Fe3O4@SiO2@Tannic acid) as a catalyst.
Scheme 1: Synthesis of novel 5-amino-pyrazole-4-carbonitriles using Fe3O4@SiO2@Tannic acid.
Synthesis of 4-(5-substituted aryl-4,5-dihydropyrazole-3-yl-amino)phenols
Sahu et al. developed a method to prepare 4-(5-substituted aryl-4,5-dihydropyrazole-3-yl-amino)phenols from the reaction of N-(4-hydroxyphenyl)-3-phenylacrylamides with hydrazine hydrate.
Synthesis of 5-amino-3-aryl-1H-pyrazoles
5-amino-3-aryl-1H-pyrazoles can be synthesized using benzoylacetonitrile as a starting material and reacting it with substituted phenylhydrazines.
Synthesis of 4-Bromo Pyrazolone
An efficient and green synthesis of 4-bromo pyrazolone uses N-bromo saccharine as a reagent. This method can be used to prepare fused heterocycles like furopyrazole, pyranopyrazole, imidazopyrazole, pyrazolothiazole, pyrazolothiazolopyrimidine, pyrazolothiazine, oxathinopyrazole, pyrazolobenzooxazine, and pyrazoloquinoxaline. The synthesis involves a basic condensation of bromo pyrazolone and a suitable reagent in a one-pot reaction using chitosan as a green basic catalyst under microwave irradiation.
Preparation of 4-Bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one 2
5.1.1. Method A
To a solution of 1-phenyl-3-pyridyl-5-pyrazolone in chloroform, add bromine dropwise at room temperature with stirring for 4 hours. Filter the precipitate, wash with chloroform, dry, and crystallize from ethanol to obtain compound 2.
5.1.2. Method B
To a solution of 1-phenyl-3-pyridyl-5-pyrazolone in acetonitrile, add a solution of N-bromo saccharine in acetonitrile dropwise at room temperature with stirring for 4 hours. Filter the precipitate, wash with chloroform, dry, and crystallize from ethanol to obtain compound 2.
Synthesis of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide
Dissolve 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in i-PrOH (isopropanol) and add different sulfa drugs, potassium carbonate, cuprous iodide, and ethylene glycol. Stir the mixture for 6 hours at 100 ºC under an inert atmosphere with N2, then cool and filtrate. Wash with EtOH, extract the organic layer, and wash with ammonia water and brine. Dry the organic layer with MgSO4 and concentrate to obtain pyrazolo sulfonamides derivatives as a white to yellow solid.
Data Table 1: Reaction Parameters for 5-Amino-pyrazole-4-carbonitrile Synthesis
| Entry | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Fe3O4@SiO2@Tannic acid | 40 | 92 |
| 2 | Fe3O4@SiO2 | 60 | 78 |
| 3 | Fe3O4 | 60 | 69 |
| 4 | Tannic acid | 90 | 51 |
| 5 | Silica (SiO2) | 120 | 43 |
| 6 | Without catalyst | 120 | 31 |
Data Table 2: Optimization of the amount of Fe3O4@SiO2@Tannic acid in the synthesis of 4a
| Entry | Catalyst (g) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 0.02 | 40 | 63 |
| 2 | 0.05 | 40 | 79 |
| 3 | 0.1 | 40 | 92 |
| 4 | 0.15 | 40 | 92 |
| 5 | 0.2 | 40 | 92 |
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Factors :
- Bromine Substituent : Enhances electron withdrawal, promoting ICT and increasing hyperpolarizability .
Biological Activity
4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide an authoritative overview.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with an amino group and a bromine atom, linked to a phenolic structure. Its chemical formula is , which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including 4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound could be effective against resistant bacterial strains.
Antioxidant Properties
The antioxidant potential of pyrazole derivatives has been documented extensively. In vitro studies have demonstrated that these compounds can scavenge free radicals, thereby contributing to cellular protection against oxidative stress . The presence of the bromine atom may enhance this activity by stabilizing radical intermediates.
Anti-inflammatory Effects
Pyrazole compounds have shown promising anti-inflammatory effects. For instance, certain derivatives were reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs . This positions 4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol as a potential candidate for treating inflammatory diseases.
The mechanisms underlying the biological activities of 4-(5-amino-4-bromo-1H-pyrazol-1-yl)phenol include:
- Inhibition of Enzymatic Activity : Compounds featuring the pyrazole moiety often act as inhibitors of key enzymes involved in disease processes, such as kinases and cyclooxygenases.
- Modulation of Signaling Pathways : They may interfere with signaling pathways linked to inflammation and cancer progression, including NF-kB and MAPK pathways.
- Biofilm Disruption : Some studies suggest that these compounds can disrupt biofilm formation in bacteria, enhancing their efficacy against chronic infections .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives:
- Antimicrobial Efficacy : A study on five pyrazole derivatives demonstrated substantial antimicrobial activity with one derivative achieving an MIC value of 0.22 μg/mL against Staphylococcus aureus .
- Anti-inflammatory Activity : Another study reported that specific pyrazole derivatives inhibited TNF-α production by up to 85%, indicating strong anti-inflammatory potential .
Data Table: Biological Activities of Pyrazole Derivatives
| Activity Type | Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Antimicrobial | 4a (pyrazole derivative) | 0.22 | - |
| Antimicrobial | 5a (pyrazole derivative) | 0.25 | - |
| Anti-inflammatory | Pyrazole derivative | - | 85% (TNF-α) |
| Antioxidant | Various pyrazole derivatives | - | Significant |
Q & A
Basic: What are the standard synthetic routes for 4-(5-Amino-4-bromo-1H-pyrazol-1-yl)phenol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted hydrazines with β-keto esters or diketones to form the pyrazole core. Bromination at the 4-position is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as a solvent, 0–5°C) to prevent over-bromination . The phenolic group is introduced via nucleophilic aromatic substitution or Suzuki coupling, requiring anhydrous conditions and palladium catalysts . Optimization includes monitoring reaction progress via TLC and adjusting parameters like solvent polarity (e.g., switching from DMF to acetonitrile for better selectivity) and temperature gradients (e.g., gradual heating to 80°C for cyclization steps) .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR/Raman : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-Br at ~550 cm⁻¹) and confirms hydrogen bonding in the phenolic group .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrazole NH₂ as a broad singlet at δ 5.2 ppm) and confirms bromine’s electronic effects on neighboring carbons .
- X-ray diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrazole and phenyl rings ~15–25°, Br–C bond length ~1.89 Å), critical for validating computational models .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Stability studies show degradation above 150°C due to bromine dissociation, necessitating storage at 4°C in inert atmospheres. In aqueous solutions, the compound is stable at pH 6–8 but undergoes hydrolysis at extremes (pH < 3 or >10), forming 5-aminopyrazole derivatives. Accelerated stability testing via HPLC (C18 column, acetonitrile/water gradient) quantifies degradation products, with <5% decomposition over 30 days at 25°C .
Advanced: How can computational methods (DFT, molecular docking) complement experimental data for this compound?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV, indicating moderate reactivity) and electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
- Molecular docking : Screens binding affinities to targets like COX-2 (PDB ID: 5KIR) or kinases, using AutoDock Vina with force fields (e.g., AMBER) to validate observed IC₅₀ values in enzyme assays .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, correlating RMSD values (<2 Å) with experimental IC₅₀ discrepancies .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for its antimicrobial activity?
- Substituent variation : Replacing the bromine with electron-withdrawing groups (e.g., NO₂) increases antimicrobial potency (MIC ~2 µg/mL vs. S. aureus), while bulkier groups reduce cell permeability .
- Bioisosteric replacement : Swapping the phenol group with a methoxy or trifluoromethyl moiety alters logP values (from 1.8 to 2.5), impacting membrane penetration .
- In vitro assays : Broth microdilution (CLSI guidelines) and time-kill curves (0–24 hrs) quantify bactericidal effects, with synergy studies (FIC index ≤0.5) against multidrug-resistant strains .
Advanced: How should researchers address contradictions in reported biological activities across studies?
- Protocol standardization : Ensure consistent inoculum sizes (e.g., 5 × 10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize variability .
- Structural verification : Re-analyze disputed compounds via LC-MS and 2D NMR (COSY, HSQC) to confirm purity and regioisomerism (e.g., distinguishing 4-bromo vs. 5-bromo substitution) .
- Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from ≥5 independent studies, identifying outliers through funnel plots or Egger’s test .
Advanced: What methodologies enable the design of derivatives with enhanced pharmacokinetic properties?
- Prodrug synthesis : Acetylation of the phenolic -OH improves oral bioavailability (AUC₀–₂₄ from 12 to 28 µg·h/mL in rat models) .
- Salt formation : Hydrochloride salts enhance aqueous solubility (from 0.5 mg/mL to 8 mg/mL) without altering IC₅₀ values .
- ADMET prediction : SwissADME or pkCSM models forecast CYP450 interactions (e.g., CYP3A4 inhibition risk) and plasma protein binding (>90%), guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
